molecular formula C26H21ClN4O2S B2491143 N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189474-03-0

N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2491143
CAS No.: 1189474-03-0
M. Wt: 488.99
InChI Key: YORUWESRUVNNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic compound featuring an imidazoquinazoline core, a thioether linkage, and a substituted phenyl group.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-2-21(24(32)28-18-12-8-11-17(27)15-18)34-26-29-20-14-7-6-13-19(20)23-30-22(25(33)31(23)26)16-9-4-3-5-10-16/h3-15,21-22H,2H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUWESRUVNNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various substituted quinazolin derivatives with thioamide groups. The synthetic route typically includes:

  • Formation of Quinazoline Derivatives : Starting with 2-hydrazinoquinazolinones, which are reacted with phenyl and chloro-substituted compounds.
  • Thioamide Formation : The introduction of thioamide groups facilitates the creation of the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity.

CompoundZone of Inhibition (cm)Tested Organisms
9a1.1Proteus vulgaris
9h1.4Bacillus subtilis

These results indicate that certain derivatives exhibit potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also shown promising results in anticancer assays. Research indicates that it may act as a dual inhibitor targeting specific tyrosine kinases involved in cancer cell proliferation.

In vitro Studies :

  • Cytotoxicity : Compounds related to this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
CompoundIC50 (µM)Cell Line
3c1.184HCT-116 (colorectal)
3e9.379HCT-116 (colorectal)

These values suggest that these compounds could be more effective than existing treatments like cabozantinib .

Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Tyrosine Kinases : Compounds have shown inhibitory activity against both VEGFR-2 and c-Met tyrosine kinases.
  • Induction of Apoptosis : Assays indicate that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest .

Case Studies

Recent studies have highlighted the potential clinical applications of this compound class:

  • Study on Colorectal Cancer Cells :
    • Researchers treated HCT-116 cells with varying concentrations of this compound.
    • Results showed significant inhibition of cell growth and induction of apoptosis compared to control groups.
  • Antimicrobial Efficacy Against Resistant Strains :
    • A series of derivatives were tested against antibiotic-resistant strains of bacteria.
    • Some compounds displayed enhanced activity against these resistant strains, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features
N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide (Target Compound) ~C26H20ClN4O2S ~495 3-chlorophenyl Enhanced lipophilicity due to chlorine; potential for selective target binding.
N-(4-chlorophenyl)-2-...butanamide C26H21ClN4O2S 488.99 4-chlorophenyl Positional isomer; may exhibit different binding kinetics.
2-((2-(2-((2-methoxybenzyl)amino)...N-(3-methoxyphenyl)butanamide C31H31N5O5S 585.68 2-methoxybenzyl, 3-methoxyphenyl Increased steric bulk; likely reduced membrane permeability.
N-(2,5-dimethylphenyl)-2-...butanamide Not specified ~550 (estimated) 2,5-dimethylphenyl Methyl groups enhance metabolic stability; potential for oral bioavailability.
N-(4-fluorobenzyl)-2-...acetamide Not specified ~450 (estimated) 4-fluorobenzyl Fluorine’s electronegativity may improve target affinity.

Key Substituent Effects

  • Chlorine vs. Methoxy Groups : Chlorine’s electronegativity and lipophilicity enhance target binding and cellular uptake compared to methoxy groups, which introduce steric hindrance .
  • Fluorine Substitution : Fluorinated derivatives (ID6) often show improved metabolic stability and binding affinity due to fluorine’s small size and high electronegativity .
  • Methyl Groups : Methyl substituents (ID15, ID16) increase metabolic stability and oral bioavailability but may reduce solubility .

Preparation Methods

Cyclization of 2-Aminoacetophenone Derivatives

The imidazo[1,2-c]quinazolin system is constructed via a cyclocondensation reaction between 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenone derivatives. In a representative protocol:

  • Nitration and Chlorination : 2-Aminoacetophenone undergoes nitration with 70% HNO₃ in propionic acid, followed by chlorination using POCl₃ to yield 3-nitro-2-chloroquinoline.
  • Alkylation : The chlorinated intermediate reacts with aminoalkyl chains (e.g., 3-chloropropylamine) in acetone/water under basic conditions (NaOH), forming diamines.
  • Cyclocondensation : Diamines are refluxed with carboxylic acids (e.g., phenylacetic acid) to form the imidazo[1,2-c]quinazolin ring.

Key Data :

Step Reagents/Conditions Yield (%)
Nitration HNO₃, propionic acid, 110°C 75–80
Chlorination POCl₃, 80°C, 4h 85–90
Cyclocondensation Phenylacetic acid, reflux, 8h 60–65

Final Assembly and Purification

Coupling and Workup

Post-thioether formation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted bromobutanamide and dimeric byproducts.

High-Purity Isolation

Preparative reverse-phase HPLC (C₁₈ column, acetonitrile/water gradient) achieves >98% purity, reducing residual solvents (isopropanol <100 ppm, acetonitrile <300 ppm).

Critical Parameters :

  • Mobile Phase : 0.1% TFA in water/acetonitrile.
  • Flow Rate : 15 mL/min.
  • Detection : UV at 254 nm.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolin-H), 7.89–7.40 (m, 9H, aromatic), 3.62 (t, 2H, -SCH₂-), 2.51 (q, 2H, -COCH₂-).
  • LC-MS : m/z 489.0 [M+H]⁺, consistent with molecular formula C₂₆H₂₁ClN₄O₂S.

Purity Assessment

HPLC analysis under aforementioned conditions shows a single peak at 12.7 min, confirming homogeneity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.